Maltotriose hydrate
Overview
Description
- Maltotriose is an oligosaccharide composed of three glucose molecules linked by α-1,4 glycosidic bonds.
- It is most commonly produced by the digestive enzyme alpha-amylase during starch digestion.
- Maltotriose is suitable for examining the interaction between molecular motion and water molecules.
Synthesis Analysis
- Maltotriose can be enzymatically synthesized from starch using alpha-amylase.
Molecular Structure Analysis
- Maltotriose consists of three glucose units linked by α-1,4 glycosidic bonds.
Chemical Reactions Analysis
- Maltotriose is produced during the random hydrolysis of α-1,4 glycosidic bonds by alpha-amylase.
Physical And Chemical Properties Analysis
- Melting point: 132-135 °C (lit.)
- Optical activity: [α]24/D +162°, c = 2 in H2O
- Stable toward hexane, inhibited by certain metal ions
Scientific Research Applications
-
Thermal Properties and Solution Behavior
- Field : Physical Chemistry
- Application : Maltotriose hydrate’s thermal properties and its behavior in solutions are significant in various scientific fields.
- Methods : The thermal properties are usually studied using calorimetry.
- Results : The results of these studies can help understand the solubility and stability of Maltotriose hydrate in different solutions.
-
Biological and Brewing Applications
- Field : Biochemistry and Brewing Science
- Application : Maltotriose hydrate can be used as a biological material or organic compound for life science related research .
- Methods : It is often used in brewing applications, where it is studied during the fermentation process in wort samples using HPLC and spectrophotometry .
- Results : The results can help optimize the brewing process and improve the quality of the final product .
-
Structure and Hydration Studies
- Field : Structural Biology
- Application : The structure and hydration of Maltotriose hydrate are important for understanding its interactions with other molecules.
- Methods : These properties are usually studied using techniques like X-ray crystallography or NMR spectroscopy.
- Results : The results can provide insights into the molecular structure of Maltotriose hydrate and its hydration shell.
-
Fermentation and Sugar Transport
- Field : Microbiology and Bioengineering
- Application : Maltotriose hydrate is used in studies of fermentation and sugar transport.
- Methods : It is used as an internal standard in the analysis of sugar levels during fermentation .
- Results : The results can help optimize fermentation processes and improve the efficiency of sugar transport.
-
Maltotriose in Hydrolysis and Crystallization Studies
- Field : Biochemistry and Crystallography
- Application : Maltotriose hydrate is used in studies of hydrolysis and crystallization.
- Methods : These studies often involve enzymatic hydrolysis experiments or crystallization trials.
- Results : The results can provide insights into the hydrolysis of Maltotriose hydrate and its crystallization behavior.
-
Fluorescence and Photoacoustic Imaging
- Field : Biomedical Imaging
- Application : Maltotriose-based probes for fluorescence and photoacoustic imaging of bacterial infections .
- Methods : A fluorescent derivative of maltotriose (Cy7-1-maltotriose) is used in in vivo fluorescence and photoacoustic imaging studies .
- Results : The probe can detect infection, assess infection burden, and visualize the effectiveness of antibiotic treatment in E. coli-induced myositis and a clinically relevant S. aureus wound infection murine model .
-
Digestive Enzyme Studies
- Field : Biochemistry
- Application : Maltotriose hydrate is most commonly produced by the digestive enzyme alpha-amylase on amylose in starch .
- Methods : The creation of both maltotriose and maltose during this process is due to the random manner in which alpha-amylase hydrolyses α-1,4 glycosidic bonds .
- Results : These studies can provide insights into the enzymatic breakdown of complex carbohydrates in the digestive system .
-
Gas Hydrate Formation
- Field : Physical Chemistry
- Application : Maltotriose hydrate can be used in studies of gas hydrate formation .
- Methods : These studies often involve experiments under high pressure and low temperature conditions .
- Results : The results can provide insights into the thermodynamic properties of hydrates, which are important for many applications in the field .
-
Maltotriose as a Biochemical Reagent
- Field : Biochemistry
- Application : Maltotriose hydrate can be used as a biochemical reagent in life science related research .
- Methods : The specific methods of application would depend on the particular experiment or study being conducted .
- Results : The results can provide insights into various biological processes and phenomena .
-
Gas Hydrate Formation
- Field : Physical Chemistry
- Application : Maltotriose hydrate can be used in studies of gas hydrate formation .
- Methods : These studies often involve experiments under high pressure and low temperature conditions .
- Results : The results can provide insights into the thermodynamic properties of hydrates, which are important for many applications in the field .
Safety And Hazards
- Not classified as hazardous.
- No specific hazards identified.
- Follow standard safety precautions.
Future Directions
- Investigate further applications of maltotriose in food, pharmaceuticals, and biotechnology.
Remember that maltotriose hydrate is a biochemical reagent used for research purposes. If you need more detailed information, consider analyzing relevant scientific papers1.
properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O16.H2O/c19-1-4-7(22)8(23)12(27)17(31-4)34-15-6(3-21)32-18(13(28)10(15)25)33-14-5(2-20)30-16(29)11(26)9(14)24;/h4-29H,1-3H2;1H2/t4-,5-,6-,7-,8+,9-,10-,11-,12-,13-,14-,15-,16?,17-,18-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNKASWRMLBJLKJ-HNNWOXMSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](OC([C@@H]([C@H]3O)O)O)CO)CO)O)O)O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O17 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60584977 | |
Record name | alpha-D-Glucopyranosyl-(1->4)-alpha-D-glucopyranosyl-(1->4)-D-glucopyranose--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60584977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
522.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Maltotriose hydrate | |
CAS RN |
312693-63-3, 207511-08-8 | |
Record name | D-Glucopyranose, O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-, monohydrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=312693-63-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | alpha-D-Glucopyranosyl-(1->4)-alpha-D-glucopyranosyl-(1->4)-D-glucopyranose--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60584977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.